molecular formula C10H16O3 B8797845 2-Methyl-2-(4-oxocyclohexyl)propanoic acid CAS No. 156042-34-1

2-Methyl-2-(4-oxocyclohexyl)propanoic acid

Cat. No.: B8797845
CAS No.: 156042-34-1
M. Wt: 184.23 g/mol
InChI Key: TWWLPZJSEVDUQX-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-oxocyclohexyl)propanoic acid is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.23 .


Synthesis Analysis

The synthesis of this compound involves several steps . Initially, a solution of this compound (0.184 g, 1 mmol) and DIPEA (0.192 mL, 1.100 mmol) in acetonitrile (1 mL) and CHCl3 (1 mL) is prepared. Benzyl bromide (0.131 mL, 1.100 mmol) is then added to the mixture, which is stirred at room temperature overnight. The reaction mixture is evaporated to dryness and purified by silica gel FCC (0-5% EtOAC in DCM) to afford benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate as a clear oil (184 mg). This oil is then dissolved in CH2Cl2 (2 mL) and treated with Deoxo-Fluor (0.442 mL, 2.40 mmol), followed by the addition of EtOH (5.8 mL). The resulting yellowish solution is stirred at room temperature overnight. The reaction mixture is diluted with saturated NaHCO3 and EtOAc. The organic phase is separated and washed with water, saturated NaCl, dried over anhydrous MgSO4, filtered, and dried to yield a yellow oil .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl ring with a ketone group at the 4-position. Attached to the cyclohexyl ring is a propanoic acid group, which has a methyl group at the 2-position .


Chemical Reactions Analysis

The synthesis process of this compound involves several chemical reactions, including the reaction with N-ethyl-N,N-diisopropylamine in chlorobenzene and acetonitrile at 20°C, the reaction with benzyl bromide, and the reaction with Deoxo-Fluor .

Properties

CAS No.

156042-34-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-methyl-2-(4-oxocyclohexyl)propanoic acid

InChI

InChI=1S/C10H16O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3,(H,12,13)

InChI Key

TWWLPZJSEVDUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(=O)CC1)C(=O)O

Origin of Product

United States

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